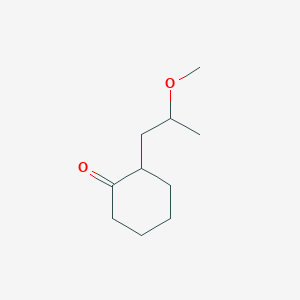
Phosphonochloridous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonochloridous acid is a chemical compound characterized by the presence of a phosphorus atom bonded to a chlorine atom and two oxygen atoms. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonochloridous acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with water, which produces phosphorous acid and hydrochloric acid. The phosphorous acid can then be chlorinated to yield this compound. Another method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of advanced reactors and purification techniques is common to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonochloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Applications De Recherche Scientifique
Phosphonochloridous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of phosphonochloridous acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s reactivity with nucleophiles also allows it to modify proteins and other biomolecules, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Phosphonochloridous acid can be compared with other organophosphorus compounds such as phosphonic acid, phosphinic acid, and phosphonous acid. While all these compounds contain phosphorus, they differ in their oxidation states and the nature of their substituents:
Phosphonic Acid: Contains a phosphorus atom bonded to two hydroxyl groups and one oxygen atom.
Phosphinic Acid: Contains a phosphorus atom bonded to one hydroxyl group and one hydrogen atom.
Phosphonous Acid: Contains a phosphorus atom bonded to one hydroxyl group and one chlorine atom
This compound is unique due to its specific reactivity and the presence of a chlorine atom, which makes it a versatile intermediate in various chemical reactions.
Propriétés
Numéro CAS |
14939-32-3 |
|---|---|
Formule moléculaire |
ClH2OP |
Poids moléculaire |
84.44 g/mol |
Nom IUPAC |
chlorophosphinous acid |
InChI |
InChI=1S/ClH2OP/c1-3-2/h2-3H |
Clé InChI |
KZRJKMZQXATVEB-UHFFFAOYSA-N |
SMILES canonique |
OPCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


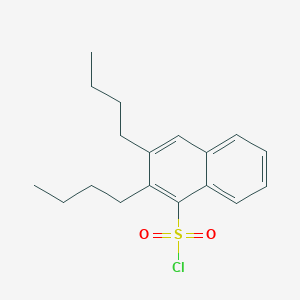
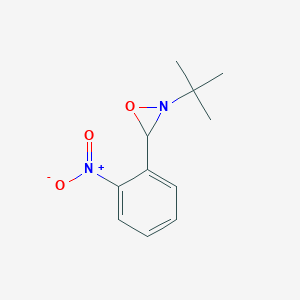
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)

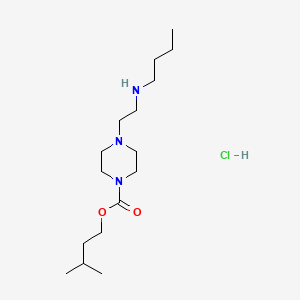
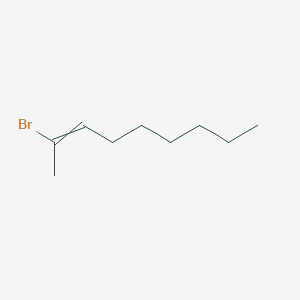
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

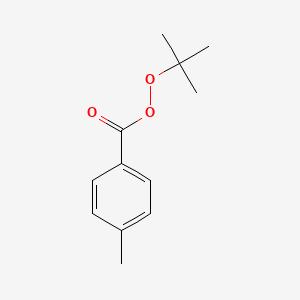

![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
